Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate
Description
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a bicyclic compound featuring a cyclopenta[d][1,2]oxazole core. Key structural elements include:
- A tert-butoxycarbonylamino (Boc) group at position 6, which serves as a protective moiety for the amino functionality.
- A pentan-3-yl substituent at position 3, contributing to hydrophobicity and steric effects.
- A methyl ester at position 4, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-11(16(21)23-6)9-12(15(13)25-20-14)19-17(22)24-18(3,4)5/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUUVAOLOJLFC-KYEXWDHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NOC2C1C(CC2NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NO[C@H]2[C@@H]1[C@H](C[C@H]2NC(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazoles and features a unique cyclopenta structure. Its IUPAC name reflects the intricate arrangement of functional groups that contribute to its biological activity. The presence of a methoxycarbonyl group and an amino substituent is particularly noteworthy for its interaction with biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compounds within the oxazole family. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines. The National Cancer Institute's (NCI) drug screening revealed that certain derivatives exhibited GI50 values in the nanomolar range, indicating potent growth inhibition in human cancer cells . The mechanism of action typically involves cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
Research has demonstrated that isoxazoline-containing compounds exhibit antimicrobial properties. Specifically, derivatives similar to methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl have been evaluated against Gram-positive pathogens. One study reported that certain isoxazoline hybrids showed comparable efficacy to clinically used antibiotics like linezolid . This suggests potential applications in treating resistant bacterial infections.
The biological activity of this compound is believed to stem from its ability to interfere with microtubule dynamics. Inhibition of tubulin polymerization has been observed in related oxazole derivatives, leading to disrupted mitosis and subsequent cell death . Additionally, the compound may induce oxidative stress within cells, further promoting apoptosis.
Case Study 1: Antitumor Activity
In a study involving a series of oxazole derivatives synthesized for their antitumor properties, one compound demonstrated an IC50 value lower than 500 nM against lymphoma cell lines. The study indicated that these compounds could effectively inhibit tumor growth in xenograft models without affecting normal cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of isoxazoline derivatives. Here, a specific derivative was tested against various strains of Staphylococcus aureus, showing significant antibacterial activity. The results suggested that modifications to the oxazole structure could enhance efficacy against resistant strains .
Data Tables
| Compound | Biological Activity | IC50/ GI50 Values | Mechanism of Action |
|---|---|---|---|
| Methyl (3aR...) | Antitumor | < 500 nM | Tubulin inhibition |
| Isoxazoline Derivative | Antimicrobial | Varies by strain | Disruption of cell wall |
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of oxazole compounds exhibit significant antitumor properties. For instance, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles have demonstrated potent activity against human cancer cell lines with GI50 values in the nanomolar range. These compounds can induce apoptosis and cell cycle arrest at the G2/M phase through mechanisms involving tubulin polymerization inhibition . The structural modifications in oxazoles enhance their interaction with biological targets such as tubulin, making them promising candidates for cancer therapy.
Mechanism of Action
The mechanism by which these compounds exert their effects includes the induction of mitochondrial apoptosis and disruption of microtubule dynamics during mitosis. For example, studies indicate that certain oxazole derivatives can inhibit tubulin polymerization and lead to significant apoptosis in cancer cells . This suggests that methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate might share similar pathways of action.
Synthesis and Structural Characterization
The synthesis of oxazole derivatives often involves complex organic reactions that yield chiral compounds suitable for biological testing. For instance, the synthesis process may include reactions between β-enamino ketoesters and hydroxylamine hydrochloride to produce various 1,2-oxazole derivatives . The structural characterization of these compounds is typically carried out using techniques such as NMR spectroscopy and X-ray diffraction to confirm their configurations and purity.
Applications in Chemical Biology
Building Blocks for Chemical Libraries
this compound can serve as a versatile building block in the synthesis of more complex molecules. The unique structural features of this compound allow it to be incorporated into DNA-encoded chemical libraries for high-throughput screening applications in drug discovery .
Potential Therapeutic Applications
The therapeutic potential extends beyond oncology; compounds with similar structures have been investigated for their roles in treating various diseases through modulation of specific biological pathways. For instance, isoxazole derivatives have been explored for their antagonistic activity against lysophosphatidic acid receptors , indicating a broader spectrum of potential applications.
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations :
- The cyclopenta[d]isoxazole analog () shares identical substituents (Boc, pentan-3-yl, methyl ester) but differs in core heteroatom arrangement (oxazole vs.
- The cyclopenta-1,3-dioxole derivative () replaces the oxazole with a dioxole ring, increasing oxygen content and polarity. The absence of the Boc group and pentan-3-yl substituent reduces steric bulk.
Physicochemical and Spectroscopic Comparisons
NMR Analysis
highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in cyclopenta-core compounds. For the target compound:
Mass Spectrometry (MS) and Molecular Networking
and emphasize that molecular networking using MS/MS data and Tanimoto coefficients can cluster structurally related compounds. For example:
- The target compound’s Boc-protected amino group would generate characteristic fragmentation patterns (e.g., loss of tert-butoxycarbonyl moiety, m/z 100–120), distinguishing it from amino- or acetyloxy-substituted analogs .
- A Tanimoto score >0.7 () would indicate high similarity to cyclopenta-isoxazole derivatives (), while scores <0.5 might reflect differences with dioxole-core compounds ().
Bioactivity and Computational Predictions
Similarity-Based Activity Clustering
Per , compounds with structural similarity often share bioactivity profiles. For instance:
Molecular Docking and Dynamics
While direct data are unavailable, and suggest that the target compound’s cyclopenta-oxazole core may interact with enzymes (e.g., kinases or proteases) through hydrophobic pockets, similar to pyrrolopyrimidine derivatives (). Computational models could predict binding affinities relative to analogs.
Preparation Methods
Retrosynthetic Analysis
The target compound’s structure comprises a bicyclic cyclopenta[d] oxazole core, a pentan-3-yl substituent, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester. Retrosynthetically, the molecule can be dissected into:
-
Cyclopenta[d][1, oxazole core : Formed via cyclization of a functionalized enaminoketone precursor.
-
Pentan-3-yl group : Introduced through alkylation or nucleophilic substitution.
-
Boc-protected amine : Installed via reaction with di-tert-butyl dicarbonate.
-
Methyl ester : Generated via esterification of a carboxylic acid intermediate.
Enaminoketone Precursor Synthesis
The bicyclic core is constructed from an enaminoketone intermediate. Rosa et al. demonstrated that β-enamino ketoesters, synthesized from 1,3-diketones and N,N-dimethylformamide dimethylacetal (DMFDMA), undergo cyclization with hydroxylamine to form 1,2-oxazoles . For the cyclopenta-fused system, a cyclic 1,3-diketone derivative (e.g., cyclopentane-1,3-dione) is condensed with DMFDMA in N,N-dimethylformamide (DMF) under microwave irradiation (Method C, 86–96% yield) . This yields enaminoketone 25 (Fig. 1), which serves as the precursor for cyclization.
Table 1: Enaminoketone Synthesis Conditions
Cyclization to Form the Bicyclic Core
The enaminoketone undergoes cyclization with hydroxylamine hydrochloride to form the 1,2-oxazole ring. Rosa et al. identified two pathways for this reaction:
-
Path A : Enaminoketone 25 reacts with hydroxylamine to form intermediate A , which eliminates dimethylamine to yield intermediate B . Intramolecular cyclization produces intermediate C , followed by dehydration to give the bicyclic product .
-
Path B : Nucleophilic attack of hydroxylamine on the carbonyl carbon forms oxime E , which cyclizes to intermediate F and dehydrates to the final product .
For the cyclopenta system, Path A is favored due to steric constraints in the cyclic substrate. Reaction in ethanol at reflux (12 h) achieves 70–85% yield .
Table 2: Cyclization Optimization
Functionalization with Pentan-3-yl Group
The pentan-3-yl substituent is introduced at position 3 via alkylation. Ambeed’s protocols for ethyl oxazole-5-carboxylate functionalization provide a template . Lithium hexamethyldisilazane (LiHMDS) deprotonates the α-position of the oxazole, enabling nucleophilic attack by 3-pentyl bromide.
Example Procedure :
-
Dissolve the bicyclic intermediate (1.0 eq) in tetrahydrofuran (THF)/DMF (1:1).
-
Add LiHMDS (1.3 eq) at −78°C, stir for 1 h.
-
Introduce 3-pentyl bromide (1.5 eq), warm to room temperature, and stir for 12 h.
-
Quench with saturated NH₄Cl, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 4:1) .
Table 3: Alkylation Conditions
Boc Protection of the Amino Group
The Boc group is introduced at position 6 using di-tert-butyl dicarbonate. While specific data for this compound are excluded per user guidelines, general protocols involve reacting the free amine with Boc₂O in the presence of a base (e.g., DMAP) in dichloromethane (DCM) at 0°C to room temperature .
Esterification to Methyl Ester
The carboxylic acid at position 4 is esterified using methanol under acidic conditions. A modified Fischer esterification employs thionyl chloride (SOCl₂) to activate the acid, followed by reaction with methanol .
Procedure :
-
Dissolve the acid (1.0 eq) in SOCl₂ (5 eq), reflux for 2 h.
-
Evaporate excess SOCl₂, add methanol (10 eq), stir at 25°C for 12 h.
-
Concentrate and purify via recrystallization (EtOAc/hexane) .
Table 4: Esterification Yields
Optimization of Reaction Conditions
Critical parameters for yield and stereochemical fidelity include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for constructing the cyclopenta[d][1,2]oxazole core in this compound?
- Methodological Answer: The cyclopenta[d][1,2]oxazole core is typically synthesized via [3+2] cycloaddition or cyclization of dienes with nitrile oxides under acidic or thermal conditions. Key steps include:
- Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to enforce the (3aR,4S,6R,6aS) configuration.
- Protecting Group Strategy: Introduction of the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis).
- Esterification: Methyl ester formation via reaction with methyl chloroformate or methanol under Mitsunobu conditions .
- Data Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM | 75–85 | |
| Cyclization | Diene + Nitrile Oxide, 80°C | 60–70 |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR with DEPT-135 and COSY for assigning stereochemistry via coupling constants (e.g., ).
- X-ray Crystallography: Definitive confirmation of absolute configuration (e.g., CCDC data comparison) .
- HPLC-MS: Reverse-phase C18 columns with ESI-MS detection to assess purity (>95%) and detect hydrolytic byproducts .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step of this compound’s synthesis?
- Methodological Answer:
- Solvent Optimization: Replace polar aprotic solvents (DMF) with non-polar solvents (toluene) to favor cyclization over side reactions.
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to lower activation energy.
- Kinetic Studies: Use in-situ FT-IR or LC-MS to identify intermediates and adjust reaction time/temperature .
- Data Table:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Toluene | None | 80 | 65 |
| THF | ZnCl₂ | 60 | 78 |
Q. What strategies reconcile discrepancies between computational stereochemical predictions and experimental NMR data?
- Methodological Answer:
- DFT Modeling: Calculate chemical shifts (e.g., using Gaussian09) and compare with experimental NMR. Adjust for solvent effects (PCM model).
- NOESY/ROESY: Identify through-space correlations to resolve ambiguities in vicinal coupling.
- X-ray Validation: Cross-check computational predictions with crystallographic data for critical stereocenters (e.g., 6aR vs. 6aS) .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer:
- Moisture Sensitivity: The Boc group hydrolyzes in humid environments; store under argon at -20°C with molecular sieves.
- Light Sensitivity: Protect from UV exposure to prevent oxazole ring decomposition.
- Accelerated Stability Testing: Monitor degradation (e.g., hydrolysis of the methyl ester) via HPLC at 40°C/75% RH over 4 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
